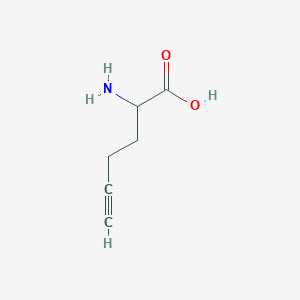

2-Amino-5-hexynoic acid

CAS No.:

Cat. No.: VC2082791

Molecular Formula: C6H9NO2

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9NO2 |

|---|---|

| Molecular Weight | 127.14 g/mol |

| IUPAC Name | 2-aminohex-5-ynoic acid |

| Standard InChI | InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9) |

| Standard InChI Key | SCGJGNWMYSYORS-UHFFFAOYSA-N |

| Canonical SMILES | C#CCCC(C(=O)O)N |

Introduction

Chemical Identity and Structure

2-Amino-5-hexynoic acid is a non-canonical amino acid with molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol . It was first documented in chemical databases in 2007, with recent updates to its characterization in 2025 . The compound is known by several synonyms including homopropargylglycine, 2-aminohex-5-ynoic acid, and H-Hpg-OH .

The structure of 2-Amino-5-hexynoic acid consists of a standard amino acid backbone with an alkyne-terminated side chain. This terminal alkyne group is the key structural feature that enables the compound's unique reactivity patterns and applications in bio-orthogonal chemistry. The compound exists as both 2D and 3D conformers, with the 3D structure providing insights into its spatial arrangement and potential interactions with biological macromolecules .

Physical and Chemical Properties

2-Amino-5-hexynoic acid possesses several notable physical and chemical properties that contribute to its utility in research applications. The computed properties of this compound provide valuable insights into its behavior in biological systems.

Table 1: Computed Properties of 2-Amino-5-hexynoic acid

| Property | Value | Reference Method |

|---|---|---|

| Molecular Weight | 127.14 g/mol | PubChem 2.1 |

| XLogP3-AA | -2.4 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 3 | Cactvs 3.4.6.11 |

| Exact Mass | 127.063328530 Da | PubChem 2.1 |

The negative XLogP3-AA value (-2.4) indicates that 2-Amino-5-hexynoic acid is hydrophilic and likely to be water-soluble, which is favorable for biological applications . The compound's hydrogen bond donor and acceptor counts suggest moderate capacity for hydrogen bonding, which may influence its interactions with proteins and other biomolecules .

Biological Applications

2-Amino-5-hexynoic acid has emerged as a valuable tool in multiple biological research areas, particularly due to its ability to serve as a methionine analogue in protein synthesis.

Bio-Orthogonal Non-Canonical Amino acid Tagging

One of the most significant applications of 2-Amino-5-hexynoic acid is in Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) . This technique enables researchers to identify and isolate newly synthesized proteins in biological systems by incorporating 2-Amino-5-hexynoic acid during protein synthesis.

In studies with Arabidopsis thaliana, 2-Amino-5-hexynoic acid has demonstrated superior performance compared to azidohomoalanine (AHA) for BONCAT applications . The incorporation of 2-Amino-5-hexynoic acid into nascent proteins allows for their subsequent tagging via click chemistry, facilitating isolation and analysis of newly synthesized proteins from the bulk protein pool .

Research has shown that 2-Amino-5-hexynoic acid incorporation can be verified by peptide mass spectrometry, confirming its integration at methionine sites throughout protein sequences . This verification is crucial for validating experimental findings and ensuring the accuracy of protein tagging and isolation.

Click Chemistry Applications

The terminal alkyne group in 2-Amino-5-hexynoic acid enables participation in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reactivity allows researchers to attach various chemical probes, fluorescent tags, or affinity labels to proteins containing the incorporated 2-Amino-5-hexynoic acid.

The bioconjugation capabilities provided by the alkyne group offer versatile options for protein visualization, purification, and functional analysis. These applications have proven invaluable for studying protein dynamics, interactions, and modifications within cellular environments .

Comparison with Similar Compounds

2-Amino-5-hexynoic acid belongs to a family of non-canonical amino acids used in biochemical research. Comparing its properties and performance with similar compounds provides valuable context for understanding its specific advantages and limitations.

Comparison with Azidohomoalanine

Research has demonstrated that 2-Amino-5-hexynoic acid provides advantages over azidohomoalanine (AHA) in certain applications. In studies with Arabidopsis thaliana, 2-Amino-5-hexynoic acid-based BONCAT was shown to tag a better sample of nascent plant proteins than AHA-based BONCAT .

The limitations of AHA identified in these studies include:

-

Induction of methionine metabolism

-

Greater inhibition of cell growth rate compared to 2-Amino-5-hexynoic acid

These findings suggest that 2-Amino-5-hexynoic acid may be a superior choice for protein labeling studies in plant systems, offering improved efficiency and reduced metabolic perturbation.

Relationship to 5-Hexynoic acid, 2-amino-4-methyl-

5-Hexynoic acid, 2-amino-4-methyl- (CAS: 23840-12-2) is a structurally related compound with an additional methyl group compared to 2-Amino-5-hexynoic acid. This methylated derivative is also referred to as homopropargylglycine in some contexts, which can create some confusion in the literature.

Research Findings

Research involving 2-Amino-5-hexynoic acid has yielded important insights into protein synthesis, modification, and analysis techniques. Several key findings demonstrate the value of this compound in advancing biochemical research.

Protein Synthesis Studies

Studies have confirmed that 2-Amino-5-hexynoic acid can efficiently replace methionine in proteins with high fidelity. This property makes it valuable for studying protein structure and function without significantly disrupting normal protein folding and activity. The incorporation of 2-Amino-5-hexynoic acid during translation allows researchers to introduce chemical handles at precise locations within protein sequences.

Post-Translational Modification Analysis

Research using 2-Amino-5-hexynoic acid-based BONCAT has revealed interesting patterns in protein post-translational modifications. Analysis of nascent polypeptides enriched through this technique found significantly fewer common post-translationally modified residues compared to the same proteins from whole plant extracts . This observation provides evidence for age-related accumulation of post-translational modifications in plants, contributing to our understanding of protein aging and turnover processes.

Protein Dynamics in Plant Systems

The application of 2-Amino-5-hexynoic acid in plant systems has enabled researchers to better understand protein synthesis dynamics under various conditions. By facilitating the selective isolation and characterization of newly synthesized proteins, this technique provides insights into how plants respond to environmental stimuli at the protein level .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume